BIIB021 is a fully synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90). [, , ] It is a non-ansamycin derivative, contrasting with earlier Hsp90 inhibitors like 17-AAG. [, ] This distinction confers several advantages, including improved solubility, bioavailability, and reduced hepatotoxicity. [] BIIB021 has demonstrated potent antitumor activity in preclinical models, acting against various tumor types, including breast, prostate, gastric, and blood-based cancers. [, , ] It operates by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. [] This inhibition leads to the degradation of oncogenic signaling proteins, ultimately resulting in tumor cell death. [, ]
The molecular structure of BIIB021 consists of a purine scaffold with a 6-chloro substitution on the purine ring and a 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group at the N9 position. [, ] X-ray crystallography studies have revealed the detailed interactions of BIIB021 within the ATP-binding site of Hsp90. [] These structural insights offer a foundation for understanding its binding mode and facilitate the rational design of novel Hsp90 inhibitors with improved potency and selectivity. []
BIIB021 exerts its antitumor activity by selectively inhibiting the molecular chaperone Hsp90. [, , , ] It binds competitively with geldanamycin in the ATP-binding pocket of Hsp90, disrupting its chaperone function. [, , ] This inhibition prevents the proper folding and maturation of Hsp90 client proteins, many of which are essential for tumor cell growth and survival. [, , ] Consequently, BIIB021 induces the degradation of these client proteins, leading to cell cycle arrest, apoptosis, and ultimately, tumor regression. [, , , , , , , ]
Cancer Therapy Research: BIIB021 has been extensively studied for its anticancer activity in various tumor models, including breast, prostate, gastric, cervical, and blood-based cancers. [, , , , , , , , , , , ] Studies have shown its effectiveness in inducing apoptosis, inhibiting cell proliferation, and degrading oncogenic proteins, suggesting its potential as a therapeutic agent. [, , , , , , , ]
Multidrug Resistance: BIIB021 has shown efficacy against tumors exhibiting multidrug resistance, a significant challenge in cancer treatment. [] Its ability to overcome resistance mediated by efflux pumps like P-glycoprotein (P-gp) broadens its applicability compared to earlier ansamycin Hsp90 inhibitors. [] This advantage makes BIIB021 a potential candidate for treating tumors with acquired resistance or residing in organs protected by MDR proteins. []
Combination Therapies: BIIB021 has been investigated in combination with other anticancer therapies, including chemotherapy and targeted therapies, demonstrating synergistic effects in enhancing treatment efficacy. [, , , , , , ]
Biomarker Development: BIIB021 has been instrumental in identifying and validating serum biomarkers like Hsp70 and HER2 extracellular domain (ECD) for monitoring Hsp90 inhibitor therapy in clinical trials. [, , , ] These biomarkers offer a simpler and more efficient alternative to Western blot analysis for assessing pharmacodynamic activity. [, , , ]
Demyelinating Neuropathies: BIIB021 has shown potential in supporting Schwann cell viability and enhancing myelin synthesis in models of demyelinating neuropathies. [] This suggests its possible application in treating hereditary neuropathies like Charcot-Marie-Tooth disease.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: